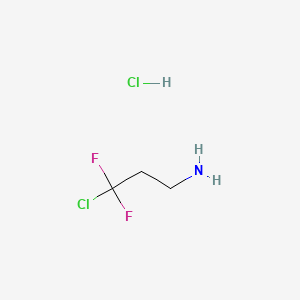
3-Chloro-3,3-difluoropropan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3,3-difluoropropan-1-aminehydrochloride is a chemical compound with the molecular formula C3H7Cl2F2N. It is a derivative of propanamine, where two hydrogen atoms are replaced by chlorine and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,3-difluoropropan-1-aminehydrochloride typically involves the reaction of 3-chloro-3,3-difluoropropene with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3,3-difluoropropan-1-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with other molecules to form larger compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds .
Applications De Recherche Scientifique
3-Chloro-3,3-difluoropropan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-3,3-difluoropropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3,3,3-trifluoropropene: A similar compound with three fluorine atoms instead of two.
3-Chloro-3,3-difluoropropene: A precursor in the synthesis of 3-Chloro-3,3-difluoropropan-1-aminehydrochloride.
3-Chloro-3,3-difluoropropan-1-ol: An alcohol derivative of the compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C3H7Cl2F2N |
|---|---|
Poids moléculaire |
165.99 g/mol |
Nom IUPAC |
3-chloro-3,3-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6ClF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H |
Clé InChI |
KVVRGEADHSCHMX-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(F)(F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


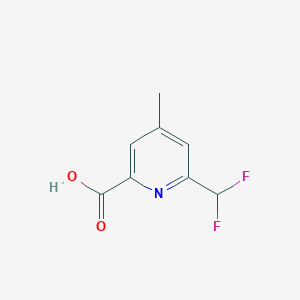


![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)

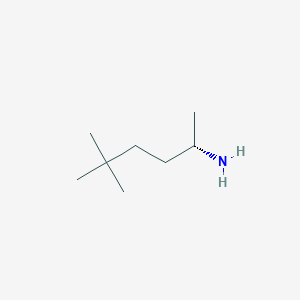
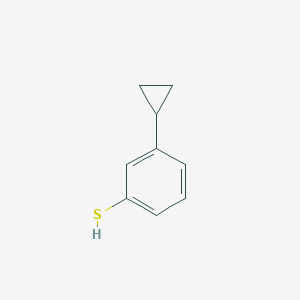
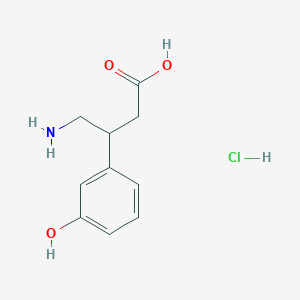
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)

